4-Benzyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with benzyl and pyridinyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or diketones. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one
- 4-Benzyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one
- 4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-thione
Uniqueness
4-Benzyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with biological targets, making it distinct from its analogs.
Properties
CAS No. |
90280-29-8 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-benzyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H13N3O/c19-15-13(10-11-4-2-1-3-5-11)14(17-18-15)12-6-8-16-9-7-12/h1-9H,10H2,(H2,17,18,19) |
InChI Key |
FSONJIMLFLTJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(NNC2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.